An In-depth Technical Guide to the Chemical Properties of 3-n-Butyl-2,4-pentanedione

An In-depth Technical Guide to the Chemical Properties of 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

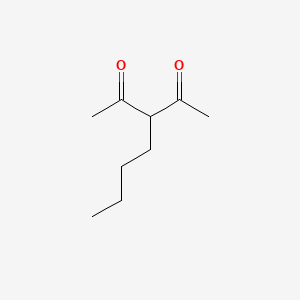

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-n-Butyl-2,4-pentanedione (CAS No. 1540-36-9), a substituted β-diketone. The document details its molecular structure, physicochemical characteristics, spectral data, and reactivity. A plausible experimental protocol for its synthesis via the alkylation of acetylacetone and subsequent purification is provided, based on established methodologies for similar compounds. Furthermore, this guide explores the keto-enol tautomerism inherent to its structure. Notably, a thorough review of the existing scientific literature reveals a lack of documented biological activity or established involvement in specific signaling pathways for this compound.

Chemical and Physical Properties

3-n-Butyl-2,4-pentanedione, also known as 3-acetyl-2-heptanone, is a derivative of acetylacetone with a butyl group substituted at the central carbon atom.[1] Its fundamental properties are summarized in the tables below.

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| IUPAC Name | 3-butylpentane-2,4-dione | [2] |

| CAS Number | 1540-36-9 | [3] |

| Molecular Formula | C₉H₁₆O₂ | [3] |

| Molecular Weight | 156.22 g/mol | [2] |

| Canonical SMILES | CCCCC(C(=O)C)C(=O)C | [2] |

| InChI Key | MBXOOYPCIDHXGH-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Density | 0.927 g/cm³ | [5] |

| Boiling Point | 101-104 °C at 10 mmHg | |

| Refractive Index | 1.447 | [5] |

| Flash Point | 101-104 °C at 10 mmHg | |

| XLogP3-AA | 1.8 | [2] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Rotatable Bond Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Spectral Data

The structural elucidation of 3-n-Butyl-2,4-pentanedione is supported by various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of 3-n-Butyl-2,4-pentanedione. While specific spectral data can vary based on the solvent and instrument parameters, general characteristics can be inferred. The presence of both keto and enol tautomers in solution will result in distinct sets of peaks.

-

¹H NMR: Expected signals would include those for the butyl chain protons, the methyl protons of the acetyl groups, and a characteristic signal for the methine proton in the diketo form or the enolic proton.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons, the carbons of the butyl group, and the methyl carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 3-n-Butyl-2,4-pentanedione would exhibit characteristic absorption bands corresponding to its functional groups. For the keto tautomer, strong C=O stretching bands are expected around 1700-1730 cm⁻¹. The enol tautomer would show a broad O-H stretching band and a C=O stretching band at a lower frequency due to conjugation and intramolecular hydrogen bonding.

Mass Spectrometry

Mass spectrometry data for 3-n-Butyl-2,4-pentanedione indicates a molecular ion peak corresponding to its molecular weight.[1] The fragmentation pattern would be consistent with its structure, showing losses of acetyl and butyl fragments.

Chemical Reactivity and Keto-Enol Tautomerism

As a β-diketone, 3-n-Butyl-2,4-pentanedione exhibits keto-enol tautomerism. The presence of the butyl group on the central carbon influences the position of this equilibrium. Generally, increasing the steric bulk on the α-carbon of a β-diketone can shift the equilibrium towards the keto form.[6]

References

- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones - PMC [pmc.ncbi.nlm.nih.gov]